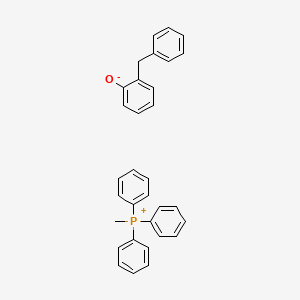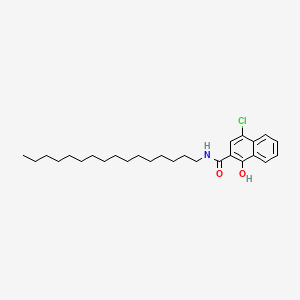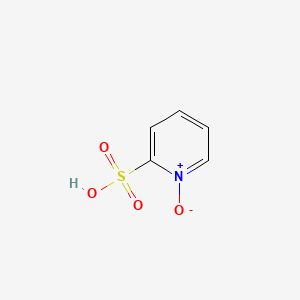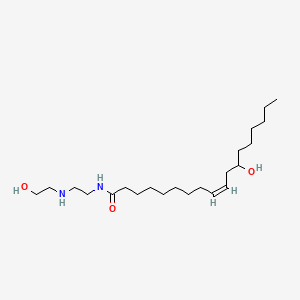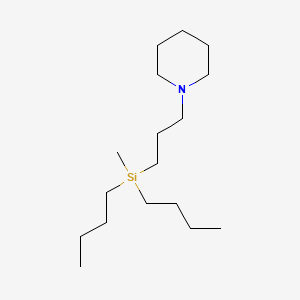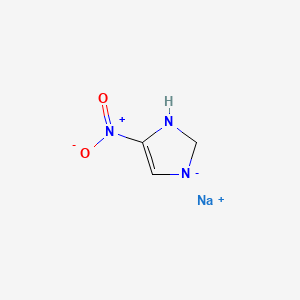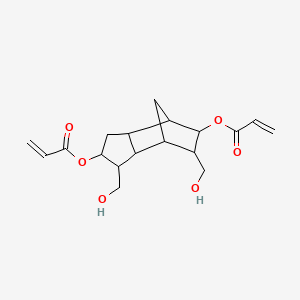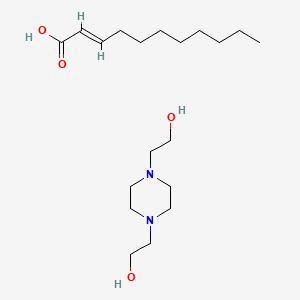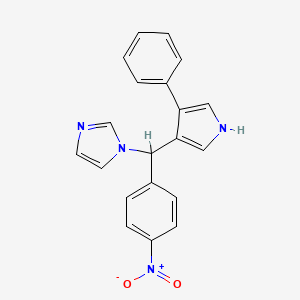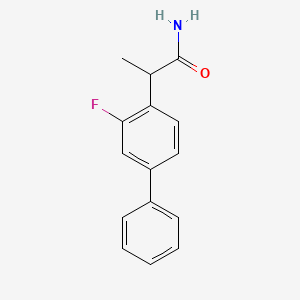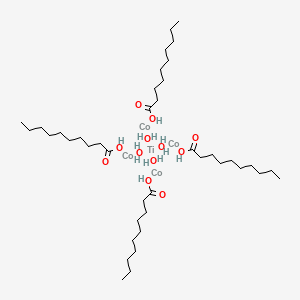
Tetrakis((decanoato-O)cobalt)tetra-mu-oxotitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テトラキス[(デカン酸-O)コバルト]テトラ-μ-オキソチタンは、分子式C40H76Co4O12Tiを持つ複雑な有機金属化合物です。これは、デカン酸配位子に配位されたコバルト原子とチタン原子を含むユニークな構造で知られています。
準備方法
合成経路と反応条件
テトラキス[(デカン酸-O)コバルト]テトラ-μ-オキソチタンの合成は、通常、制御された条件下でのコバルトデカン酸とチタン前駆体の反応を含みます。一般的な方法には、次の手順が含まれます。
コバルトデカン酸の調製: コバルトデカン酸は、塩化コバルト(II)とデカン酸を、水酸化ナトリウムなどの塩基の存在下で反応させることで調製されます。
錯体の形成: 次に、コバルトデカン酸を、四塩化チタンなどのチタン前駆体と、トルエンなどの有機溶媒中で反応させます。反応は、酸化を防ぐために不活性雰囲気下で行われます。
精製: 得られた生成物は、再結晶またはカラムクロマトグラフィーで精製して、高純度のテトラキス[(デカン酸-O)コバルト]テトラ-μ-オキソチタンを得ます。
工業生産方法
テトラキス[(デカン酸-O)コバルト]テトラ-μ-オキソチタンの工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。このプロセスは、収率と純度を最適化し、コスト効率と環境への影響を考慮します。均一な生産品質を確保するために、大型反応器と自動化されたシステムが使用される場合があります。
化学反応の分析
反応の種類
テトラキス[(デカン酸-O)コバルト]テトラ-μ-オキソチタンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてより高い酸化状態の種を形成する可能性があります。
還元: これは、通常、コバルトまたはチタンの中心の還元を含む、より低い酸化状態の種に還元される可能性があります。
置換: デカン酸配位子が他の配位子に置き換わる配位子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や酸素などがあります。反応は通常、有機溶媒中で高温で行われます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。これらの反応は、望ましくない副反応を防ぐために、通常不活性雰囲気下で行われます。
置換: 配位子置換反応には、他のカルボン酸やホスフィン配位子の使用が含まれる場合があります。これらの反応は、通常、室温またはわずかに高温の有機溶媒中で行われます。
生成される主な生成物
酸化: 酸化反応は、コバルト(III)とチタン(IV)の種の形成につながる可能性があります。
還元: 還元反応は、コバルト(I)とチタン(III)の種を生成する可能性があります。
置換: 置換反応は、異なる配位子を持つ新しい有機金属錯体の形成をもたらします。
科学的研究の応用
テトラキス[(デカン酸-O)コバルト]テトラ-μ-オキソチタンには、次のような科学研究におけるいくつかの応用があります。
触媒: この化合物は、重合反応や酸化反応など、さまざまな有機反応の触媒として使用されます。
材料科学: これは、金属有機構造体やナノマテリアルなどの高度な材料の合成に使用されます。
生物学的調査:
工業的用途: これは、その独特の化学的特性により、コーティング、接着剤、その他の工業製品の製造に使用されます。
作用機序
テトラキス[(デカン酸-O)コバルト]テトラ-μ-オキソチタンの作用機序は、さまざまな基質に配位し、化学変換を促進する能力に関係しています。コバルトとチタンの中心は、化合物の触媒活性において重要な役割を果たし、基質の活性化と反応性中間体の形成を可能にします。デカン酸配位子は、錯体に安定性を提供し、反応性に影響を与えます。
類似の化合物との比較
類似の化合物
テトラキス[(酢酸-O)コバルト]テトラ-μ-オキソチタン: デカン酸配位子の代わりに酢酸配位子を持つ同様の構造です。
テトラキス[(プロピオン酸-O)コバルト]テトラ-μ-オキソチタン: プロピオン酸配位子を持つ同様の構造です。
テトラキス[(酪酸-O)コバルト]テトラ-μ-オキソチタン: 酪酸配位子を持つ同様の構造です。
独自性
テトラキス[(デカン酸-O)コバルト]テトラ-μ-オキソチタンは、デカン酸配位子の存在により、より短鎖カルボン酸配位子と比較して、明確な立体および電子特性を提供するため、ユニークです。
類似化合物との比較
Similar Compounds
Tetrakis[(acetato-O)cobalt]tetra-mu-oxotitanium: Similar structure but with acetate ligands instead of decanoate ligands.
Tetrakis[(propionato-O)cobalt]tetra-mu-oxotitanium: Similar structure but with propionate ligands.
Tetrakis[(butyrato-O)cobalt]tetra-mu-oxotitanium: Similar structure but with butyrate ligands.
Uniqueness
Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium is unique due to the presence of decanoate ligands, which provide distinct steric and electronic properties compared to shorter-chain carboxylate ligands
特性
CAS番号 |
84145-31-3 |
|---|---|
分子式 |
C40H88Co4O12Ti |
分子量 |
1044.7 g/mol |
IUPAC名 |
cobalt;decanoic acid;titanium;tetrahydrate |
InChI |
InChI=1S/4C10H20O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8-9-10(11)12;;;;;;;;;/h4*2-9H2,1H3,(H,11,12);;;;;4*1H2; |
InChIキー |
RGBJFNCTQYRVPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



